Benzene-o-diamine sulphite
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Overview
Description
Benzene-o-diamine sulphite, also known as o-phenylenediamine sulphite, is an organic compound with the formula C6H4(NH2)2·H2SO3. This aromatic diamine is an important precursor to many heterocyclic compounds and is used in various industrial and research applications. It appears as a white solid, although samples can darken due to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-o-diamine sulphite can be synthesized through the reduction of 2-nitroaniline. The process involves treating 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced using zinc powder in ethanol. The resulting diamine is purified as the hydrochloride salt .
Industrial Production Methods
In industrial settings, the reduction of 2-nitroaniline is often carried out using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas to achieve the reduction efficiently. The product is then treated with sulphurous acid to form the sulphite salt.
Chemical Reactions Analysis
Types of Reactions
Benzene-o-diamine sulphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to form benzimidazole derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Benzimidazole derivatives.
Substitution: Chlorobenzene, nitrobenzene, and benzenesulfonic acid.
Scientific Research Applications
Benzene-o-diamine sulphite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-o-diamine sulphite involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. For example, the formation of benzimidazole derivatives involves the condensation of this compound with carboxylic acids, leading to the formation of a heterocyclic ring structure. This structure can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
m-Phenylenediamine: An isomer of benzene-o-diamine sulphite, used in the production of dyes and pigments.
p-Phenylenediamine: Another isomer, commonly used in hair dyes and as a polymerization catalyst.
Uniqueness
This compound is unique due to its specific reactivity and ability to form a wide range of heterocyclic compounds. Its sulphite salt form also provides additional stability and solubility, making it suitable for various industrial applications .
Properties
CAS No. |
49720-84-5 |
---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
benzene-1,2-diamine;sulfurous acid |
InChI |
InChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3) |
InChI Key |
BTYGXDSVOPRYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.OS(=O)O |
Origin of Product |
United States |
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